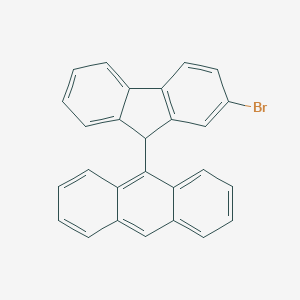
9-(2-Bromo-9H-fluoren-9-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Bromo-9H-fluoren-9-yl)anthracene is a chemical compound with the molecular formula C27H17Br It is a derivative of anthracene and fluorene, where a bromine atom is attached to the fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)anthracene typically involves the bromination of 9H-fluorene followed by its coupling with anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The brominated fluorene is then coupled with anthracene using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of anthracene is used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Products include various substituted anthracene derivatives.
Oxidation: Major products are fluorenone derivatives.
Coupling: Complex polycyclic aromatic hydrocarbons are formed.
Applications De Recherche Scientifique
9-(2-Bromo-9H-fluoren-9-yl)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science:
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)anthracene in its applications involves its ability to participate in π-π stacking interactions and its electronic properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The bromine atom can also influence the electronic properties of the molecule, making it suitable for various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromoanthracene: Similar in structure but lacks the fluorene moiety.
2-Bromo-9-fluorenone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
9-(9H-Fluoren-9-yl)anthracene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)anthracene is unique due to the presence of both anthracene and fluorene moieties, along with a bromine atom. This combination imparts distinct electronic and structural properties, making it valuable in specialized applications such as OLEDs and advanced materials research .
Propriétés
Formule moléculaire |
C27H17Br |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
9-(2-bromo-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H17Br/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H |
Clé InChI |
JJUCSPHMBORNMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


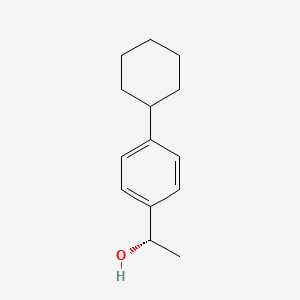
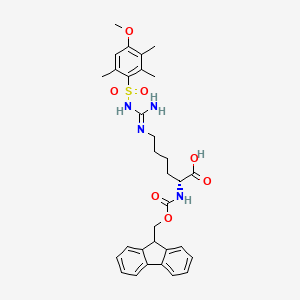
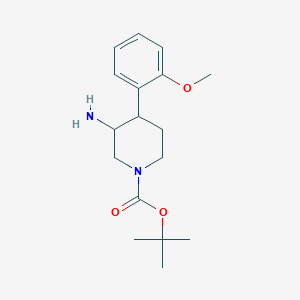
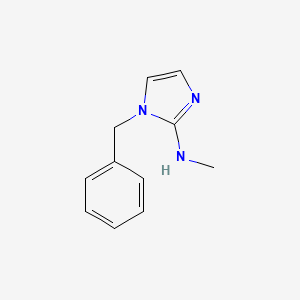

![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)


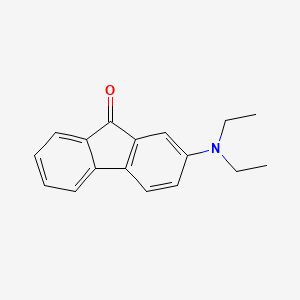
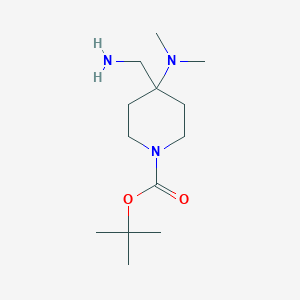
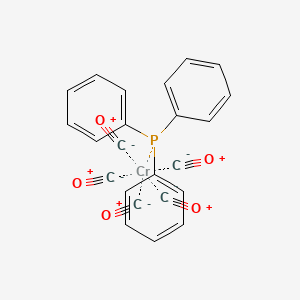

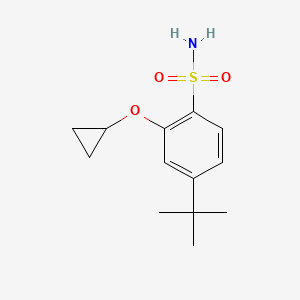
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
